molecular formula C14H10FNO2 B14062985 (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid

(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid

Cat. No.: B14062985
M. Wt: 243.23 g/mol
InChI Key: FYXRESKRKGPPRX-UHFFFAOYSA-N
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Description

(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorinated aromatic ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.

    4-Fluorobenzaldehyde: Another fluorinated aromatic compound with different functional groups.

    Pyridine-4-carboxylic acid: A pyridine derivative with a carboxylic acid group.

Uniqueness

(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

3-(2-fluoro-5-pyridin-4-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H10FNO2/c15-13-3-1-11(10-5-7-16-8-6-10)9-12(13)2-4-14(17)18/h1-9H,(H,17,18)

InChI Key

FYXRESKRKGPPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=CC(=O)O)F

Origin of Product

United States

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